Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate
Descripción
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is a synthetic organic compound featuring a thiazole core substituted with a pyridin-3-ylamino group, linked via a phenyl ring to a 4-oxobutanoate ester. This structure integrates multiple pharmacophoric motifs: the thiazole ring is known for its role in kinase inhibition and antimicrobial activity, while the pyridine moiety contributes to hydrogen bonding and π-π stacking interactions. The 4-oxobutanoate ester enhances solubility and bioavailability, making the compound a candidate for therapeutic applications.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-19(26)10-9-18(25)22-15-7-5-14(6-8-15)17-13-28-20(24-17)23-16-4-3-11-21-12-16/h3-8,11-13H,2,9-10H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHZCOISPJGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole and pyridine rings.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues with Ureido Substituents
Compounds 10d , 10e , and 10f (from ) share a thiazole core and ester functionality but differ in substituents on the phenyl ring. Key comparisons include:
- Structural Differences: The target compound replaces the ureido group in 10d–10f with a pyridin-3-ylamino group. This substitution eliminates the urea’s hydrogen-bond-donor capacity but introduces a heteroaromatic amine, which may alter binding affinity in biological targets.
- Yield Implications : The lower yield of 10f (89.1%) compared to 10d /10e (>90%) suggests electron-withdrawing substituents like chlorine may hinder synthesis. The target’s pyridine group, being less electron-withdrawing than CF₃ or Cl, could result in intermediate yields.
Azo Alkynylplatinum(II) Complexes
describes platinum(II) complexes (e.g., L2, L4) with butanoate ester backbones. Unlike the target compound, these feature:
- Azo (N=N) and alkynyl groups for metal coordination.
- Platinum centers enabling anticancer activity via DNA intercalation.
While the target lacks metal coordination, its thiazole-pyridine system may offer complementary biological interactions, such as kinase inhibition. The shared ester group in L2 and the target suggests comparable solubility profiles .
Physicochemical and Functional Properties
- Solubility: The 4-oxobutanoate ester in the target and 10d–10f enhances hydrophilicity compared to non-esterified analogs.
- H-Bonding Capacity: The pyridin-3-ylamino group in the target provides one H-bond donor (NH) and two acceptors (pyridine N, thiazole N), whereas ureido groups in 10d–10f offer two donors (NH) and two acceptors (C=O).
- Lipophilicity : The trifluoromethyl groups in 10d /10e increase logP values, whereas the target’s pyridine may reduce lipophilicity, favoring aqueous environments.
Research Findings and Implications
- Synthetic Accessibility : Substituents significantly impact yields, with electron-withdrawing groups (e.g., Cl in 10f ) reducing efficiency. The target’s pyridine group may offer synthetic advantages over halogens.
- Biological Potential: Thiazole-pyridine systems (target) are understudied compared to ureido-thiazoles (10d–10f), warranting exploration in kinase or antimicrobial assays.
- Thermodynamic Stability : The planar thiazole-pyridine system in the target may improve stacking interactions in protein binding pockets compared to flexible ureido linkers.
Actividad Biológica
Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate, with the CAS number 1797727-52-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is , and it has a molecular weight of 396.5 g/mol. The structure features a thiazole ring, a pyridine moiety, and an ethyl ester functional group, which are known to contribute to the compound's biological properties.
Anticancer Properties
Research indicates that compounds similar to Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate exhibit significant anticancer activities. For instance, studies have demonstrated that thiazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. One study reported that modifications in the thiazole structure could lead to enhanced potency against cancer cells by improving binding affinity to target proteins such as HSET (KIFC1), a kinesin involved in mitotic spindle formation .
The proposed mechanism of action for Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate involves inhibition of key enzymes and proteins associated with cancer progression. The compound is believed to interact with the HSET protein, leading to disrupted mitotic processes in cancer cells. Additionally, structural modifications can significantly affect its binding efficiency and biological activity .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate:
-
In Vitro Studies :
- A study published in the Journal of Medicinal Chemistry highlighted that specific thiazole derivatives showed micromolar inhibition of HSET, suggesting potential as therapeutic agents against cancer .
- Another investigation found that structural variations in similar compounds led to differences in potency, emphasizing the importance of functional groups in biological activity .
- Pharmacokinetics :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves condensation of intermediates like pyridinylamino-thiazole derivatives with butanoate precursors. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (common in heterocyclic coupling reactions) . Optimization requires monitoring reaction time (typically 4–6 hours), solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, molar ratios) to maximize yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use HPLC with UV detection to assess purity (>95% threshold) and LC-MS for molecular weight confirmation. Structural validation relies on - and -NMR to confirm proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1720 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays, given the compound’s thiazole-pyridine scaffold’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can identify cytotoxic effects. Include positive controls (e.g., staurosporine) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer : Quantum mechanical calculations (DFT) model reaction pathways for intermediates like thiazole formation. Molecular docking (AutoDock Vina) predicts binding to target proteins (e.g., kinases), with scoring functions prioritizing poses based on binding energy (ΔG). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols via guidelines like MIAME (for genomics) or establish internal SOPs. Meta-analysis of dose-response curves (GraphPad Prism) and hierarchical clustering (R/Bioconductor) can identify outlier datasets .
Q. How can formulation challenges (e.g., solubility) be addressed during preclinical development?
- Methodological Answer : Solubility enhancement strategies include co-solvents (PEG-400, DMSO), micellar systems (TPGS), or solid dispersions. Use Hansen solubility parameters to predict solvent compatibility. For in vivo studies, nanoformulations (liposomes, polymeric NPs) improve bioavailability. Characterize formulations via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Q. What advanced techniques characterize degradation products under stressed conditions?
- Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidative stress with HO, photolysis). Analyze degradants via UPLC-QTOF-MS for accurate mass determination and MS/MS fragmentation. Compare with databases (mzCloud) or synthesize putative degradants for confirmation .
Methodological Frameworks for Data Analysis
Q. How to apply Design of Experiments (DoE) for reaction optimization?
- Methodological Answer : Use a Central Composite Design (CCD) to explore variables (e.g., temperature: 60–100°C, catalyst: 0.5–2 mol%). Analyze responses (yield, purity) via ANOVA to identify significant factors. Response surface methodology (RSM) generates 3D models for optimal conditions. Software like Minitab or JMP streamlines analysis .
Q. What statistical tools validate reproducibility in biological assays?
- Methodological Answer : Calculate inter- and intra-assay CVs (<15% acceptable). Bland-Altman plots assess agreement between replicates. For high-throughput screens, Z’-factor >0.5 indicates robust assays. Use non-parametric tests (Mann-Whitney U) for non-normal distributions .
Cross-Disciplinary Considerations
Q. How can cheminformatics accelerate SAR studies for this compound?
- Methodological Answer :
Build a QSAR model using descriptors (logP, topological polar surface area) and activity data. Tools like KNIME or MOE enable virtual screening of analogs. Cluster analysis (Ward’s method) groups compounds by structural similarity, prioritizing synthesis of high-potential derivatives .
Q. What safety protocols are critical for handling this compound in lab settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
